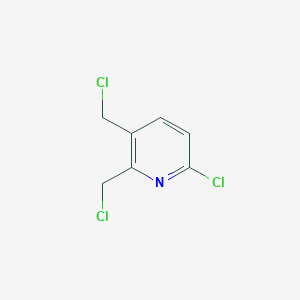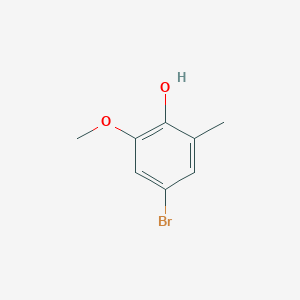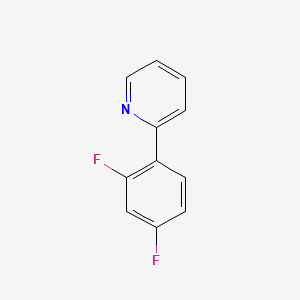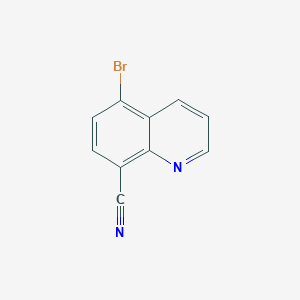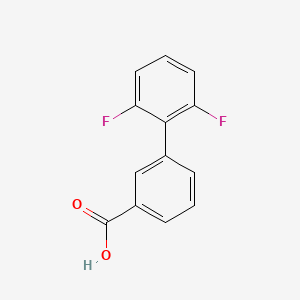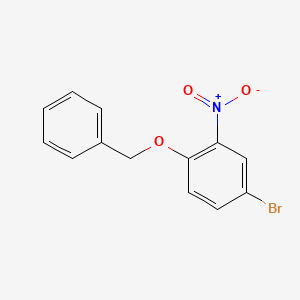
Styraxlignolide F
概要
説明
スチラックスリグノリド F: は、スチラックス・ジャポニカ植物から単離された天然化合物です。フェニルプロパノイドダイマーであるリグナン類に属します。 この化合物はC27H34O11 の分子式と534.55 g/mol の分子量を持っています 。 スチラックスリグノリド Fは、抗酸化作用や抗癌作用などの様々な生物活性で知られています .
科学的研究の応用
Styraxlignolide F has a wide range of scientific research applications:
作用機序
スチラックスリグノリド Fは、様々なメカニズムを通じて効果を発揮します。
抗癌活性: タンパク質合成を阻害し、癌細胞の死を引き起こします。この化合物は、細胞増殖とアポトーシスに関与する特定の分子経路を標的にします。
抗酸化活性: フリーラジカルを捕捉し、活性酸素種に電子を供与することで酸化ストレスを軽減します。
類似化合物の比較
類似化合物:
- スチラックスリグノリド A
- スチラックスリグノリド B
- スチラックスリグノリド C
- スチラックスリグノリド D
- スチラックスリグノリド E
比較: スチラックスリグノリド Fは、メトキシ基やグルコピラノシルオキシ部分の存在など、特定の構造的特徴を持つため、ユニークです。これらの構造要素は、他のスチラックスリグノリドと比較して、その独特の生物活性に貢献しています。
準備方法
合成経路と反応条件: スチラックスリグノリド Fは、特定のフェニルプロパノイドユニットのカップリングを含むいくつかのステップを経て合成することができます。合成経路は通常、目的の位置での選択的反応を確実に行うために保護基の使用を含みます。 反応条件には、目的の生成物を得るために、有機溶媒、触媒、および制御された温度の使用が含まれることがよくあります .
工業生産方法: スチラックスリグノリド Fの工業生産には、スチラックス・ジャポニカからの抽出と精製が含まれます。プロセスには以下が含まれます。
抽出: 植物材料は、メタノールまたはエタノールなどの溶媒を使用して溶媒抽出されます。
精製: 粗抽出物は、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製され、スチラックスリグノリド Fが単離されます.
化学反応の分析
反応の種類: スチラックスリグノリド Fは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するキノンを形成するために酸化される可能性があります。
還元: 還元反応は、スチラックスリグノリド Fを対応するジヒドロ誘導体に変換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムのような試薬を酸性条件下で用います。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用します。
主な生成物: これらの反応から生成される主な生成物には、キノン、ジヒドロ誘導体、および置換リグナンが含まれます .
科学研究への応用
スチラックスリグノリド Fは、幅広い科学研究への応用があります。
類似化合物との比較
- Styraxlignolide A
- Styraxlignolide B
- Styraxlignolide C
- Styraxlignolide D
- Styraxlignolide E
Comparison: Styraxlignolide F is unique due to its specific structural features, such as the presence of methoxy groups and a glucopyranosyloxy moiety. These structural elements contribute to its distinct biological activities compared to other styraxlignolides.
特性
IUPAC Name |
(3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMJDNJKSCBKRL-ZYKRCLGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the reported anti-cancer effects of Styraxlignolide F and related extracts from Styrax japonica bark?
A1: Research suggests that both this compound and the dichloromethane fraction of Styrax japonica bark extract exhibit anti-cancer activity. In vitro studies using human cancer cell lines (AGS, MCF-7, and A549) have shown that these substances can inhibit cancer cell growth and induce apoptosis [, ]. Notably, the dichloromethane fraction, which contains this compound along with other compounds, demonstrated stronger anti-cancer activity than isolated this compound, hinting at potential synergistic effects between different components in the extract [].
Q2: How was this compound structurally characterized?
A2: The structure of this compound was determined using a combination of spectroscopic and analytical techniques. These methods included:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


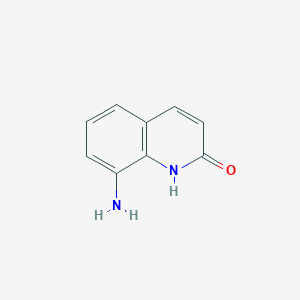
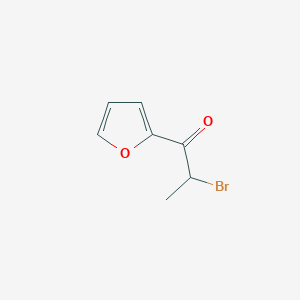
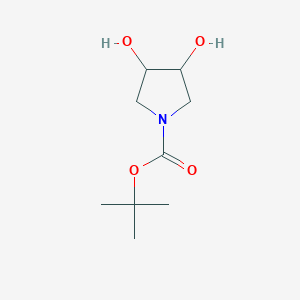
![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)

